

# Spectroscopic Profile of 3-Hydroxypyridine-2-carboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxypyridine-2-carboxaldehyde

Cat. No.: B112167

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## Introduction

**3-Hydroxypyridine-2-carboxaldehyde**, also known as 3-hydroxypicolinaldehyde (CAS 1849-55-4), is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> Its unique trifunctional structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde moiety, makes it a versatile precursor for the synthesis of complex molecular architectures, including novel ligands for metal complexes and biologically active compounds.<sup>[3][4]</sup> An accurate and thorough understanding of its spectroscopic properties is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating the structures of its derivatives.

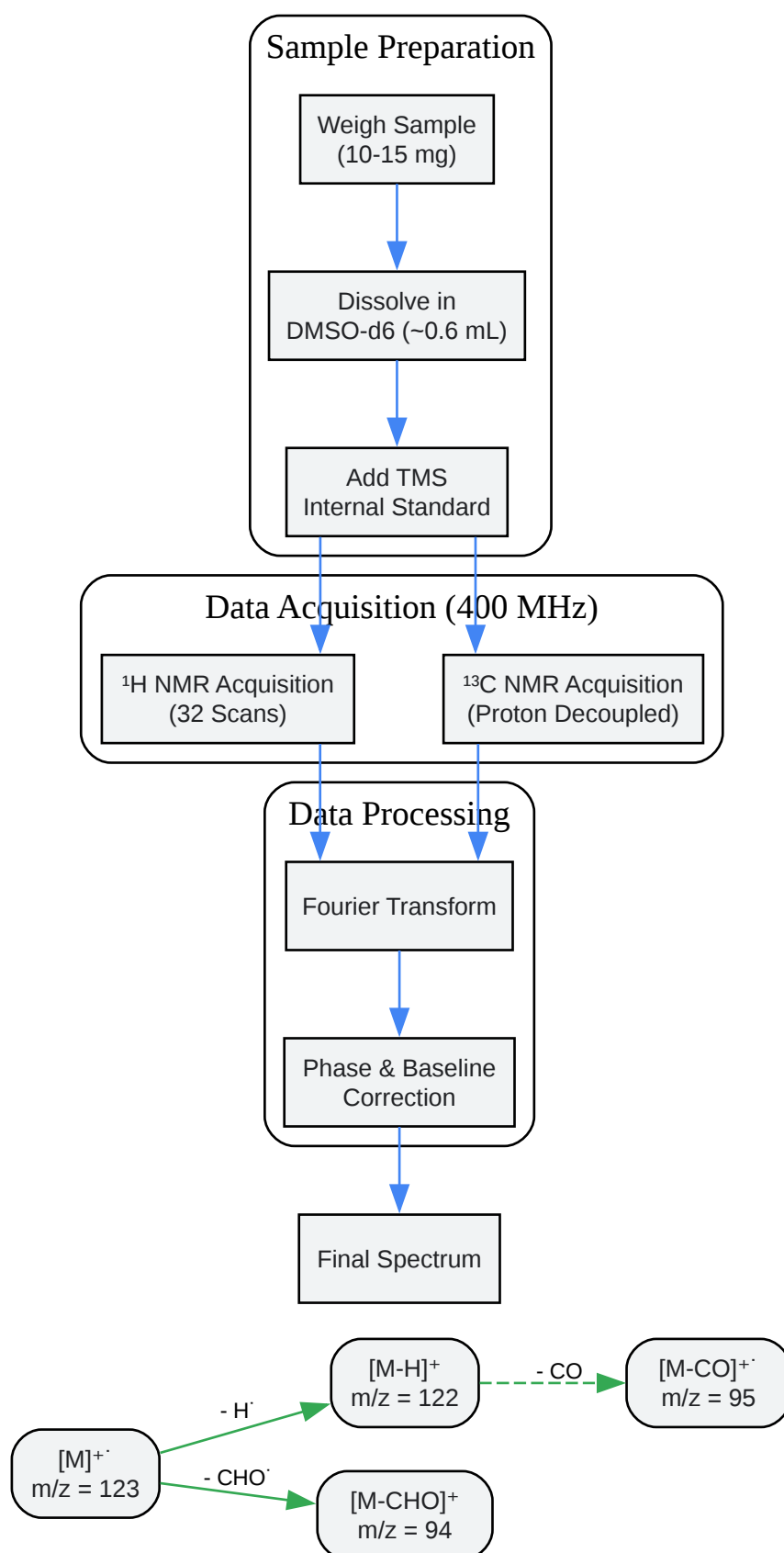
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxypyridine-2-carboxaldehyde**. The content herein is structured to deliver not just raw data, but a field-proven interpretation, explaining the causal relationships between the molecular structure and its spectral output.

## Molecular Structure and Spectroscopic Correlation

The spectroscopic signature of any molecule is a direct consequence of its electronic and vibrational states. For **3-Hydroxypyridine-2-carboxaldehyde**, the key structural features dictating its spectral properties are:

- The Pyridine Ring: An electron-deficient ( $\pi$ -deficient) aromatic system whose protons and carbons exhibit characteristic chemical shifts in NMR.
- The Aldehyde Group (-CHO): Contains a highly deshielded proton and a carbonyl carbon (C=O) with a distinct NMR resonance and a strong IR absorption band.
- The Hydroxyl Group (-OH): A labile proton whose NMR signal is solvent-dependent and a characteristic O-H stretching vibration in IR spectroscopy.
- Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at C3 to the aldehyde at C2 allows for the formation of a stable intramolecular hydrogen bond, which significantly influences the spectroscopic data, particularly the chemical shift of the hydroxyl proton and the frequency of the carbonyl stretch.

Below is a diagram illustrating the structure and the standard numbering convention used for NMR assignments.



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## References

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